tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
tert-Butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic structure imparts rigidity and conformational stability, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5R)-5-methyl-2,7-diazaspiro[35]nonane-7-carboxylate typically involves the formation of the spirocyclic ring system followed by functional group modifications
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure is valuable for creating rigid frameworks in synthetic targets.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a scaffold in drug design. The rigidity and stability of the spirocyclic structure can enhance the binding affinity and selectivity of drug candidates.
Industry: In the chemical industry, this compound is used in the development of new materials and catalysts. Its unique structure can impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness: tert-Butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13/h10,14H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
GFUHZEZABTZUTN-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CN(CCC12CNC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCC12CNC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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